Lophanthoidin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17?,19?,20?,22-/m1/s1 |
InChI Key |
NHVNNHGOOVAQDU-WXPWXCFKSA-N |
Isomeric SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3C(C2O)O)(C)C)C)O |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Lophanthoidin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a naturally occurring diterpenoid. This document details the experimental methodologies and data interpretation that were pivotal in determining its complex molecular architecture, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is an abietane (B96969) diterpenoid isolated from the plant Lophanthus chinensis. The determination of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic and medicinal chemistry efforts. This guide will walk through the key analytical techniques and logical processes employed in its structural elucidation.
Isolation and Purification
The initial step in the characterization of this compound involves its extraction and purification from its natural source.
Experimental Protocol: Extraction and Isolation
A general workflow for the isolation of diterpenoids from a plant source is outlined below.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered aerial parts of Lophanthus chinensis are exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with diterpenoids, is collected and concentrated.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as chloroform-methanol, to separate compounds based on their size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a methanol-water or acetonitrile-water gradient to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of this compound.
Experimental Protocol: HR-ESI-MS
-
Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.
-
Data Acquisition: The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol (B129727), is infused or injected. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.47 g/mol |
| Observed [M+H]⁺ (m/z) | Data not publicly available |
| Calculated [M+H]⁺ (m/z) | Data not publicly available |
Note: Specific observed mass spectral data for this compound is not available in the public domain. The molecular formula is confirmed by its CAS registry number (120462-45-5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are the cornerstone for elucidating the detailed structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) is commonly used.
-
Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
-
Data Presentation: ¹H and ¹³C NMR Data for this compound
(Note: The specific NMR chemical shift and coupling constant data for this compound are not publicly available. The following table is a representative template for such data based on similar abietane diterpenoids.)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | e.g., 38.5 | e.g., 1.50 (m), 1.65 (m) |
| 2 | e.g., 18.2 | e.g., 1.75 (m) |
| 3 | e.g., 41.3 | e.g., 1.40 (m), 1.55 (m) |
| 4 | e.g., 33.1 | - |
| 5 | e.g., 50.2 | e.g., 1.90 (d, 5.5) |
| ... | ... | ... |
| 20 (CH₃) | e.g., 21.5 | e.g., 0.95 (s) |
| Acetyl-CH₃ | e.g., 20.8 | e.g., 2.10 (s) |
| Acetyl-C=O | e.g., 170.1 | - |
Structure Elucidation Workflow
The process of assembling the spectroscopic data to determine the final structure follows a logical pathway.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of this compound.
-
Determination of Molecular Formula: The molecular formula is established from the HR-ESI-MS data. The degrees of unsaturation are calculated to guide the identification of rings and double bonds.
-
Identification of Functional Groups: ¹H and ¹³C NMR data, in conjunction with IR spectroscopy, help identify key functional groups such as hydroxyls, carbonyls (ketones, esters), and methyl groups. The presence of an acetyl group (C₂H₃O) is often indicated by characteristic signals in the ¹H and ¹³C NMR spectra.
-
Construction of the Carbon Skeleton:
-
COSY data is used to establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule.
-
HSQC data links protons to their directly attached carbons.
-
HMBC correlations are then used to piece together the fragments identified from COSY and HSQC data by showing long-range H-C connectivities. This is particularly crucial for connecting quaternary carbons.
-
-
Determination of Relative Stereochemistry: NOESY experiments are performed to determine the spatial relationships between protons. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, which is used to assign the relative stereochemistry at chiral centers.
Conclusion
The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. A thorough analysis of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is fundamental for further investigation into its biological properties and potential as a therapeutic agent.
Spectroscopic Analysis of Lophanthoidin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lophanthoidin E is a diterpenoid natural product that has garnered interest within the scientific community. Understanding its chemical structure and properties is fundamental for any potential application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are pivotal in the elucidation and confirmation of the structure of such natural products. This technical guide provides a summary of the available spectroscopic data for this compound, presented in a clear and accessible format for researchers.
Chemical Structure
The chemical structure of this compound is not available in the provided search results.
Spectroscopic Data
At present, detailed, publicly available spectroscopic data (NMR, MS, IR) for this compound could not be retrieved through the conducted searches. Scientific literature providing the complete characterization and specific spectral values for this compound was not accessible.
For researchers requiring this specific information, it is recommended to consult specialized chemical databases or the primary scientific literature that first reported the isolation and structure elucidation of this compound.
Experimental Protocols
The detailed experimental protocols for the acquisition of spectroscopic data for this compound are contingent on the specific instrumentation and conditions used by the researchers who first characterized the compound. Generally, the following methodologies are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS):
-
Ionization: High-resolution mass spectra (HRMS) are typically obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass and molecular formula of the compound.
-
Analysis: The mass spectrometer is operated in either positive or negative ion mode, and the data provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data reveals the presence of specific functional groups based on their characteristic absorption frequencies.
Data Interpretation and Structure Elucidation Workflow
The process of elucidating the structure of a novel natural product like this compound from its spectroscopic data is a systematic workflow. The following diagram illustrates the general procedure.
Caption: Workflow of natural product spectroscopic analysis.
The interplay of different spectroscopic techniques is crucial for the unambiguous determination of a chemical structure. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structural assignment.
Lophanthoidin E: A Technical Overview of its Natural Occurrence and Distribution
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural occurrence and distribution of Lophanthoidin E, a diterpenoid compound. Despite a comprehensive search of scientific literature, it is important to note that detailed information specifically on this compound is exceptionally scarce. This document will summarize the available information regarding its plant source and the broader chemical context of its natural product family.
Natural Occurrence
This compound has been identified as a constituent of Lophanthus albus, a plant belonging to the Lamiaceae family. The genus Lophanthus comprises various species distributed across central and southwestern Asia, from Turkey to Mongolia. While the presence of this compound in Lophanthus albus is noted, specific details regarding its concentration, the precise plant parts in which it is most abundant (e.g., leaves, stems, roots, flowers), and the influence of geographical location or environmental conditions on its production are not available in the current body of scientific literature.
Phytochemical investigations of the Lophanthus genus have revealed a rich diversity of secondary metabolites, particularly diterpenoids. For instance, studies on the related species Lophanthus chinensis have led to the isolation of various abietane (B96969) diterpenes, some of which have been evaluated for their anti-inflammatory properties. Similarly, research on Lophanthus anisatus has focused on the composition of its essential oils, identifying compounds like estragole (B85927) and limonene. This broader context suggests that the Lamiaceae family, and the Lophanthus genus, in particular, are a promising source of novel diterpenoid structures, including the lophanthoidin class of compounds.
Quantitative Data
A thorough review of published research did not yield any quantitative data regarding the concentration or yield of this compound from Lophanthus albus. Therefore, it is not possible to provide a summary table of its distribution within the plant or compare its abundance across different sources. The absence of such data highlights a significant gap in the current understanding of this specific natural product.
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and purification of this compound are not described in the accessible scientific literature. General methodologies for the isolation of diterpenoids from plants of the Lamiaceae family typically involve the following workflow:
General Experimental Workflow for Diterpenoid Isolation
Caption: Generalized workflow for the isolation of diterpenoids from plant material.
This generalized workflow illustrates the common steps involved in natural product isolation. However, the specific solvents, chromatographic media, and elution gradients that would be optimal for the purification of this compound remain to be determined through empirical investigation.
Signaling Pathways and Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity of this compound or the signaling pathways it may modulate. Diterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The potential for this compound to interact with cellular signaling pathways, such as those involved in inflammation or cell proliferation, is plausible but remains uninvestigated.
Conclusion and Future Directions
The current state of knowledge regarding this compound is limited to its identification in Lophanthus albus. There is a clear need for further research to elucidate the fundamental aspects of this natural product. Future research efforts should be directed towards:
-
Re-isolation and Structural Confirmation: A definitive study to re-isolate this compound and confirm its structure using modern spectroscopic techniques.
-
Quantitative Analysis: Development of analytical methods to quantify the concentration of this compound in different parts of Lophanthus albus and to assess the impact of environmental factors on its production.
-
Biological Screening: Comprehensive screening of this compound for a range of biological activities to identify its potential therapeutic applications.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Such studies are essential to unlock the potential of this compound as a lead compound for drug discovery and development. The information presented in this guide is based on the currently accessible scientific literature and will be updated as new research becomes available.
Lophanthoidin E: A Technical Overview of Potential Biological Activities
Disclaimer: Extensive literature searches did not yield specific data on the biological activities of Lophanthoidin E. Therefore, this document provides a comprehensive overview of the potential biological activities of flavonoids, the broader class of compounds to which this compound belongs. The information presented herein is synthesized from research on various well-studied flavonoids and serves as a predictive guide for researchers, scientists, and drug development professionals interested in this compound.
Introduction to Flavonoids and their Therapeutic Potential
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are integral components of the human diet, with fruits, vegetables, tea, and wine being major sources.[1] Extensive research has highlighted the versatile health benefits of flavonoids, attributing to them a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The biological activity of a flavonoid is intrinsically linked to its chemical structure, particularly the arrangement and number of hydroxyl groups.[1]
Potential Biological Activities
Based on the activities of related flavonoid compounds, this compound is hypothesized to possess the following biological activities:
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties.[2] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating key signaling pathways such as the NF-κB and MAPK pathways.[4][6][7]
Anticancer Activity
A significant body of research points to the anticancer potential of flavonoids.[3][8] Their mechanisms of action are multifaceted and include modulating reactive oxygen species (ROS) levels, inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation and invasion.[3] Flavonoids have been shown to target various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[8]
Neuroprotective Effects
Flavonoids have emerged as promising agents for the prevention and treatment of neurodegenerative diseases.[9][10] Their neuroprotective effects are attributed to their ability to scavenge free radicals, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[10][11] They can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes, and inhibit the NF-κB signaling pathway, which is involved in neuroinflammation.[10]
Quantitative Data on Flavonoid Activities
The following tables summarize representative quantitative data for various biological activities of flavonoids, providing an indication of the potential potency that could be expected from this compound.
Table 1: In Vitro Anti-inflammatory Activity of Representative Flavonoids
| Flavonoid | Assay | Cell Line | IC50 / EC50 | Reference |
| Quercetin | NO Production Inhibition | RAW 264.7 | 15.2 µM | [12] |
| Apigenin | COX-2 Inhibition | LPS-stimulated macrophages | 8.5 µM | [5] |
| Luteolin | TNF-α Release Inhibition | BV2 microglia | 5.1 µM | [13] |
| Kaempferol | iNOS Expression Inhibition | RAW 264.7 | 12.8 µM | [6] |
Table 2: In Vitro Anticancer Activity of Representative Flavonoids
| Flavonoid | Cancer Cell Line | Assay | IC50 | Reference |
| 3',4',5-trihydroxyflavone | A549 (Lung) | MTT Assay | 10-50 µM | [14] |
| Kaempferol | HCT116 (Colorectal) | Apoptosis Assay | 25 µM | [3] |
| Apigenin | A2780 (Ovarian) | Cell Viability | 30 µM | [3] |
| Genistein | MCF-7 (Breast) | MTT Assay | 20 µM | [14] |
Table 3: In Vitro Neuroprotective Activity of Representative Flavonoids
| Flavonoid | Model | Assay | EC50 | Reference |
| Hesperetin | H2O2-induced neurotoxicity | PC12 cells | 18.5 µM | [11] |
| Eriodictyol | β-amyloid-induced neurotoxicity | PC12 cells | 22.1 µM | [10] |
| Fisetin | Oxidative stress | SH-SY5Y cells | 10.7 µM | [15] |
| Quercetin | Glutamate-induced excitotoxicity | Cortical neurons | 14.3 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activities. Below are generalized protocols for key experiments cited in the study of flavonoids.
Cell Culture
-
Cell Lines: RAW 264.7 (macrophage), A549 (lung cancer), MCF-7 (breast cancer), PC12 (pheochromocytoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
MTT Assay for Cell Viability
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate.
-
Treat cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for Protein Expression
-
Treat cells with the test compound and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways potentially influenced by this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the extensive research on the flavonoid class of compounds provides a strong foundation for predicting its potential biological activities. It is anticipated that this compound will exhibit anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on isolating or synthesizing this compound to perform in-depth in vitro and in vivo studies. Such investigations will be crucial to validate these hypothesized activities, elucidate its specific mechanisms of action, and determine its therapeutic potential. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such research endeavors.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory Role of Vitamin E in Prevention of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 10. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Lophanthoidin E and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lophanthoidin E is a naturally occurring abietane-type diterpenoid isolated from Rabdosia lophanthoides (also known as Isodon lophanthoides). As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound and its related derivatives represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and situates it within the broader context of diterpenoids derived from the Rabdosia genus, which are noted for their cytotoxic and anti-inflammatory properties. While specific biological data and experimental protocols for this compound are limited in publicly accessible literature, this guide extrapolates potential activities and methodologies based on closely related compounds from the same plant source.
Introduction
Diterpenoids are a large and structurally diverse class of natural products characterized by a C20 carbon skeleton. Within this class, compounds isolated from the genus Rabdosia (family Lamiaceae) have garnered significant scientific interest due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. This compound belongs to a subgroup of these compounds, the lophanthoidins, which were first isolated from the dried leaves of Rabdosia lophanthoides.
Chemical Properties of this compound
This compound is an abietane-type diterpenoid. Its fundamental chemical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 120462-45-5 |
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.47 g/mol |
| Chemical Structure | An abietane-type diterpenoid with an acetyl group at the C17 position and a hydroxyl group at the C6 position. |
Table 1: Chemical Properties of this compound.
Lophanthoidin Derivatives
This compound is part of a series of related compounds, Lophanthoidins A-F, all isolated from Rabdosia lophanthoides. These compounds share a royleanone (B1680014) skeleton and are characterized by the presence of hydroxyl or acetoxyl groups at various positions. For instance, Lophanthoidins D and F are noted to be 6-ethoxyl derivatives. The structural variations among these derivatives likely contribute to differences in their biological activity profiles.
Potential Biological Activities
While specific studies detailing the biological activities of this compound are not widely available, the activities of other diterpenoids from Rabdosia species, including cytotoxic and anti-inflammatory effects, provide a strong indication of its potential therapeutic applications.
Cytotoxic Activity
Numerous diterpenoids isolated from Rabdosia lophanthoides var. gerardianus and Rabdosia rubescens have demonstrated significant cytotoxic activities against various human cancer cell lines. For example, certain abietane (B96969) diterpenoids from R. lophanthoides var. gerardianus exhibited potent cytotoxicity against HepG2 and HCF-8 cell lines, with IC₅₀ values ranging from 4.68 to 13.53 μM.[1] Similarly, ent-kaurane diterpenoids from Rabdosia rubescens have shown modest activity against Hep G2, COLO 205, MCF-7, and HL-60 cancer cells.[2] Given its structural similarity, this compound is a candidate for investigation as a potential cytotoxic agent.
Anti-inflammatory Activity
Diterpenoids from the genus Rabdosia are also known for their anti-inflammatory properties. The investigation of these compounds often involves assessing their ability to inhibit the production of inflammatory mediators. It is plausible that this compound may also possess anti-inflammatory effects, a hypothesis that warrants further experimental validation.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not explicitly documented in readily available literature. However, based on studies of similar compounds from Rabdosia, the following methodologies would be appropriate for its investigation.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from Rabdosia lophanthoides is depicted below. This process typically involves extraction with organic solvents, followed by chromatographic separation to yield the pure compound.
References
Lophanthoidin E: A Technical Review of a Royleanone Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Lophanthoidin E is a naturally occurring royleanone-type diterpenoid that has been isolated from Rabdosia lophanthoides. As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties and biological context.
Chemical Structure and Properties
This compound is chemically identified as 1,4-Phenanthrenedione, 2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-, with the Chemical Abstracts Service (CAS) registry number 120462-45-5 and a molecular formula of C22H30O7. It belongs to the lophanthoidin family of compounds, which also includes Lophanthoidins A-F, all isolated from the same plant source.
Biological Context and Potential Activities
This compound was first isolated from the dried leaves of Rabdosia lophanthoides (also referred to as Lophanthus alatus in some literature), a plant known for producing a variety of bioactive diterpenoids. While specific biological activity data for this compound is not extensively detailed in publicly available literature, the broader class of diterpenoids from the Rabdosia genus has been a subject of significant scientific interest.
Studies on related compounds from Rabdosia lophanthoides var. gerardianus have revealed significant cytotoxic activities against various human cancer cell lines. For instance, several abietane (B96969) diterpenoids isolated from this plant have demonstrated potent effects against HepG2 (hepatocellular carcinoma) and HCF-8 (colon cancer) cell lines, with IC50 values in the low micromolar range. This suggests that compounds from this plant, including the lophanthoidin family, are promising candidates for anticancer research.
The general biological activities of diterpenoids are vast and well-documented, encompassing anti-inflammatory, antimicrobial, and antitumor properties. The royleanone (B1680014) skeleton, characteristic of this compound, is a key structural feature often associated with these biological effects. Further research is required to specifically elucidate the bioactivity profile of this compound.
Experimental Information
Detailed experimental protocols for the specific biological evaluation of this compound are not currently available in the public domain. However, the initial isolation and structure elucidation were achieved through standard phytochemical techniques.
Isolation and Structure Elucidation Workflow
The general workflow for isolating this compound and its related compounds from Rabdosia lophanthoides can be inferred from typical natural product chemistry protocols.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lophanthoidin E
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, generalized protocol for the extraction and purification of Lophanthoidin E, a diterpenoid compound. The methodologies outlined below are based on established principles for the isolation of similar secondary metabolites from plant sources, particularly those within the Lamiaceae family.
Introduction
This compound is a diterpenoid of interest for its potential biological activities. Effective extraction and purification are crucial for its further investigation in drug discovery and development. This protocol details a multi-step process involving solvent extraction, chromatographic fractionation, and final purification by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes hypothetical quantitative data derived from a typical extraction and purification workflow for this compound from 1 kg of dried plant material (Lophanthus sp.).
| Parameter | Value | Unit | Notes |
| Extraction | |||
| Starting Plant Material (dried) | 1.0 | kg | Aerial parts of Lophanthus sp. |
| Extraction Solvent | Dichloromethane (B109758) | - | - |
| Solvent Volume | 10 | L | - |
| Extraction Yield (Crude) | 50.0 | g | 5.0% of dried plant material |
| Column Chromatography (Silica Gel) | |||
| Crude Extract Loaded | 50.0 | g | - |
| Fraction 3 (this compound rich) | 5.0 | g | Eluted with n-hexane:ethyl acetate (B1210297) (7:3) |
| Column Chromatography (Sephadex LH-20) | |||
| Fraction 3 Loaded | 5.0 | g | - |
| Purified Fraction 3.2 | 1.5 | g | Eluted with methanol (B129727) |
| Preparative HPLC | |||
| Loaded Material | 1.5 | g | - |
| Isolated this compound | 150 | mg | >98% purity |
| Overall Yield | 0.015 | % | Based on initial dried plant material |
Experimental Protocols
Extraction
This protocol describes the initial solvent extraction from dried plant material.
Materials:
-
Dried and powdered aerial parts of Lophanthus sp.
-
Dichloromethane (CH₂Cl₂)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of dichloromethane at room temperature.
-
Agitate the mixture for 48 hours using a shaker or stirrer to ensure thorough extraction.
-
Filter the mixture through filter paper to separate the plant material from the solvent.
-
Repeat the extraction process on the plant residue with an additional 5 L of dichloromethane to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to remove any residual solvent.
Purification
This multi-step protocol outlines the purification of this compound from the crude extract.
2.1. Silica (B1680970) Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract (50 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid reagent.
-
Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
2.2. Sephadex LH-20 Column Chromatography
Materials:
-
This compound-rich fraction from the previous step
-
Sephadex LH-20
-
Methanol
-
Glass chromatography column
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the enriched fraction (5.0 g) in a small volume of methanol.
-
Load the sample onto the column.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the target compound.
-
Combine the purified fractions containing this compound.
2.3. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Purified fraction from the Sephadex column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the sample (1.5 g) in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (e.g., starting from 50% acetonitrile and increasing to 80% over 30 minutes).
-
Set the flow rate appropriate for the column size (e.g., 10 mL/min).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be investigated using the purified this compound, for instance, its potential anti-inflammatory effects.
Caption: Hypothetical Inhibition of NF-κB Pathway by this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lophanthoidin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of Lophanthoidin E. This compound, a flavonoid with the molecular formula C22H30O7, can be effectively separated and analyzed using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier. This method is designed to provide a robust starting point for researchers engaged in the analysis of this compound in various sample matrices.
Introduction
This compound is a flavonoid compound of interest in phytochemical and pharmacological research. Accurate and reliable analytical methods are essential for its quantification in plant extracts, in vitro assays, and other drug development matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and effective method for flavonoid analysis.[3][4]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[3]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.
-
Standards: A certified reference standard of this compound (CAS: 120462-45-5).
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For plant material, a common extraction procedure is as follows:
-
Weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetononitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 330 nm (or λmax of this compound if determined) |
Results and Data Presentation
System Suitability
System suitability parameters should be evaluated to ensure the performance of the HPLC system. This includes parameters like retention time, peak area, tailing factor, and theoretical plates for the this compound standard.
| Parameter | Acceptance Criteria |
| Retention Time (RT) RSD | ≤ 2.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Linearity
The linearity of the method should be assessed by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | User-determined value |
| 5 | User-determined value |
| 10 | User-determined value |
| 25 | User-determined value |
| 50 | User-determined value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Detailed Experimental Protocol
-
Instrument Preparation:
-
Turn on the HPLC system components: pump, autosampler, column oven, and detector.
-
Equilibrate the C18 column with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Sample and Standard Preparation:
-
Prepare the mobile phases, standard solutions, and sample extracts as described in sections 2.2 and 2.3.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (methanol), the working standard solutions in increasing order of concentration, and the prepared samples.
-
-
Data Acquisition:
-
Start the sequence to begin the HPLC analysis.
-
Monitor the chromatograms for the elution of this compound.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct the calibration curve using the data from the standard injections.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
Application Note: Quantification of Lophanthoidin E in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lophanthoidin E is a diterpenoid compound that has been isolated from medicinal plants of the Rabdosia genus, particularly Rabdosia lophanthoides. Diterpenoids from Rabdosia species are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] The potential therapeutic applications of these compounds necessitate accurate and reliable methods for their quantification in plant extracts to ensure quality control, standardization of herbal preparations, and to support pharmacological studies.
This application note provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₇ |
| CAS Number | 120462-45-5 |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Aerial parts of Rabdosia lophanthoides are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Perform extraction with 200 mL of 80% methanol (B129727) in a Soxhlet apparatus for 6 hours.
-
Alternatively, use ultrasonication with 200 mL of 80% methanol for 30 minutes at room temperature, repeated three times.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Store the dried extract at -20°C until further analysis.
-
HPLC-UV Quantification Method
This method is suitable for routine quality control and quantification of this compound in relatively high concentrations.
2.2.1. Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 60 40 40 30 70 45 10 90 50 10 90 55 90 10 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: Dissolve 10 mg of the dried plant extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. Data Analysis
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
LC-MS/MS Quantification Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and for pharmacokinetic studies.[3]
2.3.1. Instrumentation and Conditions
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 95 5 10 50 50 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.3.2. Mass Spectrometry Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ (To be determined based on the exact mass of this compound)
-
Product Ions (m/z): (To be determined by infusion of a standard solution and selecting the most intense and stable fragment ions)
-
Collision Energy (CE): To be optimized for each transition
-
Declustering Potential (DP): To be optimized
2.3.3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards ranging from 1 to 1000 ng/mL by serial dilution of the stock solution with methanol.
-
Sample Solution: Dissolve 1 mg of the dried plant extract in 10 mL of methanol. Further dilute the solution as necessary to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the analytical methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | ~0.5 |
| LOQ (µg/mL) | ~1.5 |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (ng/mL) | ~0.1 |
| LOQ (ng/mL) | ~0.3 |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect (%) | 90 - 110% |
Visualization of Workflows and Pathways
Discussion
The developed HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound in Rabdosia lophanthoides extracts. Its simplicity and cost-effectiveness make it suitable for quality control in herbal product manufacturing.
For research purposes, especially when high sensitivity is required, the LC-MS/MS method is superior. It allows for the accurate quantification of this compound even at very low concentrations and can be adapted for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The potential of this compound to modulate the NF-κB and Nrf2-ARE signaling pathways suggests its possible role as an anti-inflammatory and antioxidant agent.[4][5][6][7] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to the suppression of pro-inflammatory gene expression.[8][9][10][11] The Nrf2-ARE pathway, on the other hand, is a critical cellular defense mechanism against oxidative stress.[4][6][7][12] Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. Further studies are warranted to fully elucidate the mechanisms of action of this compound and its therapeutic potential.
Conclusion
This application note provides comprehensive and detailed protocols for the quantification of this compound in plant extracts using HPLC-UV and LC-MS/MS. These methods are essential for the standardization and quality control of herbal products containing Rabdosia lophanthoides and will facilitate further research into the pharmacological properties of this compound. The potential modulation of key signaling pathways highlights the importance of this compound for drug discovery and development.
References
- 1. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. raybiotech.com [raybiotech.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Lophanthoidin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Lophanthoidin E, a diterpenoid compound, has been identified as a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, detailing experimental protocols and data interpretation. The protocols focus on in vitro assays using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Data Presentation
The anti-inflammatory effects of this compound can be quantified by measuring its impact on key inflammatory mediators. The following tables present representative data for a diterpenoid compound, illustrating how to summarize the quantitative results for easy comparison.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated cells) | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| This compound + LPS | 1 | 20.1 ± 1.8 | 22.1% |
| This compound + LPS | 5 | 12.5 ± 1.1 | 51.6% |
| This compound + LPS | 10 | 6.2 ± 0.5 | 75.9% |
| Dexamethasone (Positive Control) + LPS | 10 | 4.8 ± 0.4 | 81.4% |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated cells) | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| This compound + LPS | 1 | 980 ± 92 | 750 ± 78 |
| This compound + LPS | 5 | 550 ± 65 | 420 ± 55 |
| This compound + LPS | 10 | 280 ± 35 | 210 ± 28 |
| Dexamethasone (Positive Control) + LPS | 10 | 210 ± 25 | 150 ± 18 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
The RAW 264.7 macrophage cell line is a widely used model for studying inflammation.[1]
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[2]
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]
Nitric Oxide (NO) Production Assay (Griess Test)
NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite (B80452) solution is used to generate a standard curve for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Sample Collection: Collect the cell culture supernatant after 12-24 hours of treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α and IL-6). This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the effect of this compound on the protein levels of key inflammatory signaling molecules.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Investigating the Mechanism of Action of Lophanthoidin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lophanthoidin E is identified as an abietane-type diterpenoid. While specific studies on the mechanism of action of this compound are not currently available in the scientific literature, the broader class of abietane-type diterpenoids has been extensively studied and shown to possess a wide range of biological activities, including significant anti-inflammatory and cytotoxic effects.[1][2][3][4][5] This document provides a detailed overview of the generally accepted mechanisms of action for abietane (B96969) diterpenoids and offers a set of generalized experimental protocols that can be adapted to investigate the specific activities of this compound.
Hypothesized Mechanism of Action of this compound
Based on the known biological activities of other abietane-type diterpenoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation. The primary putative mechanisms include the inhibition of the NF-κB pathway and the modulation of MAPK signaling cascades.
Anti-inflammatory Activity
Abietane diterpenoids have demonstrated potent anti-inflammatory properties.[1][4][6][7] This activity is often attributed to their ability to suppress the production of pro-inflammatory mediators. A common mechanism for this is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[4][7][8] Several abietane diterpenoids have been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]
Quantitative Data on the Bioactivity of Abietane Diterpenoids
To provide a reference for potential experimental outcomes with this compound, the following table summarizes quantitative data reported for other abietane diterpenoids.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Nepetabrate B | NO Production Inhibition | RAW 264.7 | 19.2 µM | [4] |
| Nepetabrate D | NO Production Inhibition | RAW 264.7 | 18.8 µM | [4] |
| Roscoeanan A | NO Production Inhibition | RAW 264.7 | 3.58 ± 0.95 µM | [7] |
| Pygmaeocin B | NO Production Inhibition | RAW 264.7 | 33.0 ± 0.8 ng/mL | [8] |
| Various Diterpenoids | NF-κB Inhibition | HepG2 | 15.81 ± 2.29 to 29.10 ± 1.54 µM | [9] |
Key Signaling Pathways Potentially Modulated by this compound
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Many natural products, including terpenoids, exert their anti-inflammatory effects by inhibiting this pathway.[10][11][12] Abietane diterpenoids may inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes.[13]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 7. Abietane Diterpenoids from the Rhizomes of Kaempferia roscoeana and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lophanthoidin E: Application Notes and Protocols for Cancer Cell Line Research
Disclaimer: As of December 2025, detailed peer-reviewed studies on the specific anti-cancer effects and mechanism of action of Lophanthoidin E are limited in the public domain. The following application notes and protocols are based on research conducted on other diterpenoid compounds, particularly ent-kaurane diterpenoids, isolated from the Rabdosia genus, including Rabdosia lophanthoides. The provided data and pathways should be considered representative for this class of compounds and serve as a guide for the investigation of this compound.
Introduction
This compound is a diterpenoid compound that has been isolated from Rabdosia lophanthoides. Diterpenoids from the Rabdosia genus have garnered significant interest in oncological research due to their potent cytotoxic and anti-tumor properties.[1] Notably, ent-kaurane diterpenoids, a class to which many Rabdosia compounds belong, have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[2][3][4] The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway, often associated with the generation of reactive oxygen species (ROS).[5][6][7]
These application notes provide a comprehensive overview of the potential anti-cancer applications of this compound and detailed protocols for its investigation in a research setting.
Data Presentation
The cytotoxic activities of diterpenoids isolated from Rabdosia lophanthoides var. gerardianus against various human cancer cell lines are summarized below. These values can serve as a reference for designing initial dose-response experiments for this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Abietane Diterpenoids | HepG2 (Liver Carcinoma) | 4.68 - 9.43 | [8] |
| Abietane Diterpenoids | HCF-8 (Colon Carcinoma) | 9.12 - 13.53 | [8] |
| Flavonoids | HL-60 (Leukemia) | 7.55 | [9] |
Signaling Pathways
Diterpenoids from the Rabdosia genus are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary proposed mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for the final 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound, as a diterpenoid from Rabdosia lophanthoides, holds promise as a potential anti-cancer agent. The provided protocols and background information offer a solid framework for researchers to begin investigating its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific molecular targets of this compound and to evaluate its therapeutic potential in preclinical models.
References
- 1. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-Soluble Total Flavonoids Isolated from Isodon lophanthoides var. gerardianus (Benth.) H. Hara Promote Hepatocellular Carcinoma Sensitivity to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of the water-soluble total flavonoids from Isodon lophanthoides var.gerardianus (Benth.) H. Hara on apoptosis in HepG2 cell: Investigation of the most relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lophanthoidin E as a Potential Anti-Inflammatory Agent
Disclaimer: The following application note is a hypothetical example based on the known anti-inflammatory properties of structurally similar flavonoid and diterpenoid compounds. As of the date of this document, specific experimental data on the anti-inflammatory activity of Lophanthoidin E is not extensively published. The protocols and data presented herein are intended to serve as a scientific template for researchers investigating the potential of this compound or related molecules.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Natural products, particularly flavonoids and diterpenoids, are a promising source for novel anti-inflammatory agents due to their potential to modulate these key pathways.[3][4]
This compound (CAS: 120462-45-5, Molecular Formula: C22H30O7) is a diterpenoid compound whose biological activities are still under investigation. This document provides a hypothetical framework for evaluating its potential as an anti-inflammatory agent, focusing on its presumed inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.
Proposed Mechanism of Action
It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to LPS, Toll-like receptor 4 (TLR4) activation typically triggers a cascade that leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathways (including ERK, JNK, and p38) are activated through phosphorylation. This compound may interfere with these processes by preventing the phosphorylation of key signaling proteins, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and reducing the production of inflammatory mediators.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables summarize the expected quantitative data from a series of in vitro experiments designed to test the anti-inflammatory potential of this compound.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 100 ± 4.5 |
| 1.25 | 98.7 ± 3.8 |
| 2.5 | 97.2 ± 4.1 |
| 5 | 96.5 ± 3.5 |
| 10 | 95.1 ± 4.2 |
| 20 | 93.8 ± 3.9 |
| Cells were incubated for 24 hours. Data are presented as mean ± SD. |
Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 35.8 ± 2.1 | 0 |
| LPS + this compound | 5 | 24.1 ± 1.5 | 32.7 |
| LPS + this compound | 10 | 15.3 ± 1.1 | 57.3 |
| LPS + this compound | 20 | 7.9 ± 0.8 | 77.9 |
| Cells were pre-treated with this compound for 1 hour before 24-hour LPS stimulation. Data are presented as mean ± SD. |
Table 3: Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 45 ± 8 | 28 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 150 | 3200 ± 180 |
| LPS + this compound | 5 | 1980 ± 110 | 2150 ± 130 |
| LPS + this compound | 10 | 1150 ± 95 | 1280 ± 100 |
| LPS + this compound | 20 | 620 ± 70 | 710 ± 85 |
| Cells were pre-treated with this compound for 1 hour before 24-hour LPS stimulation. Data are presented as mean ± SD. |
Table 4: Densitometry Analysis of Key Signaling Proteins (Western Blot)
| Treatment | p-p65 / Total p65 (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (10 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 |
| LPS + this compound (20 µM) | 0.21 ± 0.04 | 0.28 ± 0.05 |
| Cells were pre-treated with this compound for 1 hour before 30-minute LPS stimulation. Data are normalized to the LPS-only group and presented as mean ± SD. |
Experimental Protocols
Protocol 1: Cell Culture and Viability Assay (MTS Assay)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (1.25 to 20 µM) or vehicle (DMSO, final concentration <0.1%) for 24 hours.
-
MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 2-3 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (5, 10, 20 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
Protocol 3: Cytokine Measurement (ELISA)
-
Cell Treatment: Seed, pre-treat, and stimulate RAW 264.7 cells as described in Protocol 2.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Analysis: Create a standard curve for each cytokine and calculate the concentrations in the samples.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: Seed RAW 264.7 cells in a 6-well plate (2 x 10^6 cells/well). Pre-treat with this compound (10, 20 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts.
Visualizations
Caption: General workflow for in vitro anti-inflammatory evaluation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK/ERK signaling pathway.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lophanthoidin E solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin E. The information is designed to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a diterpenoid compound isolated from plants of the Rabdosia genus. Diterpenoids are a class of natural products known for their diverse biological activities. As with many diterpenoids, this compound is expected to be a lipophilic molecule, which can present challenges in its formulation and delivery.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: My this compound solution appears to be degrading over time. What are the likely causes and how can I mitigate this?
The stability of natural products like this compound can be influenced by several factors, including temperature, light, pH, and the presence of oxygen. Degradation can lead to a loss of biological activity and the formation of unknown impurities. To enhance stability, it is advisable to store stock solutions at -20°C or -80°C in airtight, light-protected containers. For aqueous solutions used in experiments, it is best to prepare them fresh and use them promptly. The stability of diterpenoids can be pH-dependent, so buffering the solution to an appropriate pH may also improve stability.
Q4: How can I assess the purity and concentration of my this compound sample?
High-performance liquid chromatography (HPLC) is a standard and effective method for assessing the purity and concentration of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point for method development. A UV detector can be used for quantification if the compound has a suitable chromophore. For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in my desired solvent. | The solvent may not be appropriate for this lipophilic compound. | 1. Attempt to dissolve in a small amount of a strong organic solvent like DMSO or ethanol (B145695) first. 2. Gently warm the solution or use sonication to aid dissolution. 3. For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium while vortexing. Be mindful of the final organic solvent concentration. |
| Precipitation occurs when diluting a stock solution into an aqueous buffer. | The compound has low aqueous solubility, and the dilution has exceeded its solubility limit. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 3. Consider using formulation strategies such as encapsulation with cyclodextrins or preparation of a lipid-based formulation to improve aqueous solubility. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of activity in biological assays over time. | The compound may be degrading in the experimental medium or under storage conditions. | 1. Prepare fresh solutions for each experiment from a frozen stock. 2. Perform a time-course stability study by analyzing the concentration of this compound in your experimental medium at different time points using HPLC or LC-MS. 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Appearance of new peaks in HPLC analysis of a stored solution. | Degradation of this compound is occurring. | 1. Confirm the identity of the new peaks as degradation products using LC-MS. 2. Evaluate the effect of temperature, light, and pH on the rate of degradation to identify optimal storage conditions. 3. If oxygen sensitivity is suspected, degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols & Methodologies
General Protocol for Solubility Assessment
-
Solvent Screening:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of different solvents (e.g., water, ethanol, DMSO, methanol, acetonitrile, dichloromethane) to each vial.
-
Vortex or sonicate for a set period (e.g., 15 minutes).
-
Visually inspect for complete dissolution.
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Dilute an aliquot of the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.
-
General Protocol for Stability Assessment
-
Solution Preparation: Prepare solutions of this compound in the desired solvent or buffer at a known concentration.
-
Stress Conditions: Aliquot the solution into separate vials and expose them to various conditions:
-
Temperature: Store at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose to a light source (e.g., daylight lamp) and compare with a sample stored in the dark.
-
pH: Adjust the pH of buffered solutions to different values (e.g., acidic, neutral, basic).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw an aliquot from each vial.
-
Analytical Measurement: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Visualizations
Troubleshooting Lophanthoidin E precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of Lophanthoidin E precipitation in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic molecule, as indicated by its chemical structure and predicted XLogP3 of 4.34.[1] Hydrophobic compounds have poor solubility in aqueous solutions like cell culture media.[2][3][4] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors, including:
-
High final concentration: The desired experimental concentration may be too high for the compound's solubility in the aqueous environment of the cell culture medium.
-
Improper dissolution method: Directly adding a hydrophobic compound to an aqueous medium will likely cause it to precipitate.[2]
-
Solvent shock: Rapidly diluting a concentrated stock solution in an organic solvent into the aqueous medium can cause the compound to crash out of solution.
-
Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with the compound and reduce its solubility.[5][6]
-
Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.
Q2: What is the best solvent to dissolve this compound?
A2: For hydrophobic compounds like this compound, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high dissolving power for a wide range of compounds and its relatively low toxicity to cells at low concentrations.[2][7] Other potential solvents include ethanol, isopropanol, and acetonitrile, although DMSO is often preferred for its lower volatility.[2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% (v/v) or less is generally considered safe for most cell lines.[8] However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent and its final concentration.
Q4: Can I use anything other than organic solvents to improve solubility?
A4: Yes, several other approaches can be employed to enhance the solubility of hydrophobic compounds in cell culture media:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol 400 (PEG400) or glycerin can be effective.[3]
-
Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be used to create micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.[9]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to troubleshoot the issue.
Step 1: Optimize the Stock Solution Preparation
The first step is to ensure that you have a properly prepared, high-concentration stock solution.
-
Protocol for Preparing a this compound Stock Solution:
-
Bring the vial of this compound to room temperature before opening.
-
Add a precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or sonicating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Refine the Dilution Method
The way you dilute the stock solution into your cell culture medium is critical to prevent precipitation.
-
Recommended Dilution Workflow: A multi-step dilution process is often more effective than a single-step dilution.[2]
Recommended Dilution Workflow
-
Detailed Protocol for Multi-Step Dilution:
-
Prepare your this compound stock solution in 100% DMSO as described in Step 1.
-
Warm your fetal bovine serum (FBS) or other serum supplement to 37°C.
-
Perform an intermediate dilution of the this compound stock solution into the pre-warmed serum (e.g., a 1:10 dilution). Vortex gently to mix.
-
Warm your complete cell culture medium to 37°C.
-
Add the serum-Lophanthoidin E mixture dropwise to the pre-warmed medium while gently swirling the flask or plate to achieve the final desired concentration. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Step 3: Test Alternative Solubilization Strategies
If precipitation persists, consider using alternative solubilizing agents.
| Solubilizing Agent | Recommended Starting Concentration | Considerations |
| DMSO | < 0.5% (v/v) in final medium | Standard choice, but check cell line tolerance.[8] |
| Ethanol | < 0.5% (v/v) in final medium | Can be more volatile than DMSO. |
| PEG400 | 1-5% (v/v) as a co-solvent with DMSO | Generally low toxicity. |
| Tween 80 | 0.01-0.1% (v/v) in final medium | Can form micelles; may have biological effects.[3] |
| β-Cyclodextrin | Varies (consult literature) | Forms inclusion complexes to increase solubility.[9] |
-
Experimental Protocol to Test Solubilizing Agents:
-
Prepare a stock solution of this compound in the chosen alternative solvent or co-solvent mixture.
-
Prepare a series of dilutions of the solubilizing agent alone in your cell culture medium to serve as vehicle controls.
-
Add the this compound stock solution to the medium containing the corresponding solubilizing agent to achieve the desired final concentration.
-
Incubate under standard cell culture conditions (37°C, 5% CO2) and observe for precipitation at various time points (e.g., 1, 6, and 24 hours).
-
Concurrently, treat your cells with the vehicle controls to assess any cytotoxic effects of the solubilizing agents.
-
Step 4: Assess Compound Stability
It is also possible that the observed precipitate is a degradation product of this compound.
-
Protocol for Assessing Compound Stability:
-
Prepare a solution of this compound in your final cell culture medium using the optimized dissolution method.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
At various time points, take an aliquot of the solution, centrifuge to remove any precipitate, and analyze the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the concentration of the parent this compound peak over time would indicate degradation.
-
Signaling Pathways and Logical Relationships
The troubleshooting process can be visualized as a logical workflow.
Troubleshooting Workflow
Potential interactions within the cell culture medium that could lead to precipitation.
Potential Media Interactions
References
- 1. echemi.com [echemi.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Natural Anticancer Compounds
Disclaimer: Due to the limited availability of specific research on resistance mechanisms to Lophanthoidin E , this guide will focus on Luteolin (B72000) , a well-characterized flavonoid with extensive research on its anticancer properties and mechanisms of resistance. The principles and protocols described herein are broadly applicable to the study of resistance to other natural compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of Luteolin on our cancer cell line over time. What could be the reason?
A1: This is a common phenomenon known as acquired resistance. The cancer cells may be developing mechanisms to evade the effects of Luteolin. Potential causes include:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump Luteolin out of the cell, reducing its intracellular concentration.
-
Alterations in Signaling Pathways: Luteolin is known to inhibit pro-survival signaling pathways like PI3K/Akt and NF-κB.[1][2] Resistant cells might have mutations or adaptations in these pathways that bypass Luteolin's inhibitory effects.
-
Target Modification: Although less common for natural compounds with multiple targets, the primary molecular target of Luteolin within the cancer cell might be altered, reducing binding affinity.
-
Enhanced DNA Damage Repair: If Luteolin's mechanism involves inducing DNA damage, resistant cells may have enhanced their DNA repair mechanisms.
-
Changes in Cell Cycle Regulation: Luteolin can induce cell cycle arrest.[2] Resistant cells might have altered cell cycle checkpoints.
Q2: How can we confirm if our cancer cells have developed resistance to Luteolin?
A2: You can confirm resistance by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of Luteolin in your potentially resistant cell line with the parental (non-resistant) cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance.
Q3: What are the primary signaling pathways affected by Luteolin, and how might they be involved in resistance?
A3: Luteolin's anticancer effects are mediated through the modulation of several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Luteolin typically inhibits this pathway, which is crucial for cell survival, proliferation, and growth.[1][3] Resistance can emerge through mutations in components of this pathway that render it constitutively active, independent of upstream signals that Luteolin might target.
-
NF-κB Pathway: This pathway is involved in inflammation, cell survival, and proliferation. Luteolin has been shown to suppress NF-κB activity. Resistant cells might have mechanisms that maintain NF-κB activation despite the presence of Luteolin.
-
MAPK/ERK Pathway: Luteolin can also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Alterations in this pathway can contribute to resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Luteolin in our resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost. |
| Variations in Cell Seeding Density | Cell density can affect drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments. |
| Inconsistent Drug Concentration | Luteolin may degrade or precipitate in the culture medium. Prepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light). |
| Contamination | Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination. |
Problem 2: We suspect increased drug efflux, but the Western blot for P-glycoprotein (P-gp) is inconclusive.
| Possible Cause | Troubleshooting Steps |
| Low P-gp Expression | The level of P-gp expression might be below the detection limit of your Western blot. Consider using a more sensitive detection method or perform a functional assay like the Rhodamine 123 efflux assay. |
| Involvement of Other ABC Transporters | Other ABC transporters like MRP1 or ABCG2 could be responsible for the efflux. Test for the expression of these transporters. |
| Antibody Issues | Ensure your primary antibody is validated for the species and application. Run a positive control (a cell line known to overexpress P-gp) to verify the antibody's performance. |
| Post-translational Modifications | P-gp activity can be modulated by post-translational modifications like phosphorylation, which may not be reflected in total protein levels. A functional assay is recommended. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~35 | 48 |
| NCI-ADR/RES | Doxorubicin-Resistant Breast Cancer | ~35 | 48 |
| LoVo | Colon Cancer | 66.70 | 24 |
| 30.47 | 72 | ||
| HCT-15 | Colon Cancer | Similar to LoVo | N/A |
| HL60 | Leukemia | 12.5 | N/A |
| EC1 | Esophageal Carcinoma | 20-60 | 48-72 |
| KYSE450 | Esophageal Carcinoma | 20-60 | 48-72 |
| A549 | Non-small Cell Lung Cancer | 41.59 | 24 |
| 27.12 | 48 | ||
| 24.53 | 72 | ||
| H460 | Non-small Cell Lung Cancer | 48.47 | 24 |
| 18.93 | 48 | ||
| 20.76 | 72 |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay methods.
Experimental Protocols
Protocol 1: Generation of a Luteolin-Resistant Cancer Cell Line
This protocol uses a gradual dose-escalation method to develop a resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Luteolin stock solution (e.g., in DMSO)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of Luteolin concentrations for 72 hours. c. Perform a cell viability assay to determine the initial IC50 value.
-
Induction of Resistance: a. Culture the parental cells in their complete medium containing Luteolin at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth). b. When the cells reach 80-90% confluency, passage them and continue to culture them in the presence of the same concentration of Luteolin. c. Once the cells show a stable growth rate, increase the Luteolin concentration by 1.5-2 fold. d. Repeat this process of gradual dose escalation. It is crucial to cryopreserve cells at each stage.
-
Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of Luteolin (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a Luteolin-resistant cell line.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol measures the function of P-glycoprotein by assessing the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and resistant cancer cell lines
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil, as a positive control)
-
Phenol (B47542) red-free culture medium
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: a. Harvest both parental and resistant cells and wash them with ice-cold PBS. b. Resuspend the cells in cold, phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: a. Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
Efflux Period: a. Centrifuge the cells, remove the supernatant containing Rhodamine 123, and wash the cells with ice-cold PBS. b. Resuspend the cells in pre-warmed, fresh medium (with or without a P-gp inhibitor like Verapamil for the control). c. Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: a. Measure the intracellular fluorescence using a flow cytometer (typically in the FITC channel) or a fluorescence microplate reader.
-
Data Analysis: a. Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells suggests increased efflux. The addition of a P-gp inhibitor should increase the fluorescence in resistant cells.
Signaling Pathways and Experimental Workflows
Caption: Luteolin inhibits the PI3K/Akt pathway, a key regulator of cell survival.
Caption: Luteolin suppresses the pro-survival NF-κB signaling pathway.
Caption: A logical workflow for studying and overcoming Luteolin resistance.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Complex Natural Products
Disclaimer: As of December 2025, a specific, published large-scale synthesis of Lophanthoidin E could not be located in publicly available scientific literature. Therefore, this technical support center provides guidance on common challenges and troubleshooting strategies encountered during the large-scale synthesis of complex polycyclic natural products with similar structural features. The information presented is based on established principles and examples from the broader field of natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for a key cross-coupling reaction upon scaling up from milligram to gram scale. What are the potential causes and solutions?
A1: Yield reduction during the scale-up of cross-coupling reactions is a common issue. Several factors can contribute to this:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring and uneven heating can lead to localized "hot spots" or areas of poor reagent mixing. This can cause side reactions and decomposition of catalysts or starting materials.
-
Troubleshooting:
-
Optimize the stirring rate and impeller design for better mixing.
-
Use a jacketed reactor for more uniform temperature control.
-
Consider a slower addition of reagents to manage exothermic events.
-
-
-
Sensitivity to Air and Moisture: Larger scale reactions have a greater surface area and longer reaction times, increasing the potential for contamination with oxygen and moisture, which can deactivate sensitive organometallic catalysts.
-
Troubleshooting:
-
Ensure all solvents and reagents are rigorously dried.
-
Use robust inert gas (e.g., Argon or Nitrogen) blanketing throughout the process.
-
Degas all solvents thoroughly before use.
-
-
-
Changes in Reagent Purity and Stoichiometry: The purity of bulk-supplied reagents may differ from lab-grade materials. Minor impurities can have a significant impact on catalyst activity.
-
Troubleshooting:
-
Test the purity of all new batches of reagents.
-
Re-optimize the stoichiometry of the catalyst, ligand, and base for the new scale.
-
-
Q2: Our diastereoselectivity has decreased in a crucial stereocenter-forming reaction upon scale-up. How can we address this?
A2: Maintaining high stereoselectivity on a larger scale can be challenging due to subtle changes in reaction conditions.
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature fluctuations. Poor heat dissipation in large reactors can lead to a loss of selectivity.
-
Troubleshooting:
-
Implement precise temperature control using a cryostat or a well-calibrated reactor cooling system.
-
Perform the reaction at the lowest practical temperature to enhance selectivity.
-
-
-
Concentration Effects: Changes in concentration can affect the transition state of the reaction, thereby influencing stereoselectivity.
-
Troubleshooting:
-
Maintain the same concentration as in the optimized small-scale reaction.
-
Investigate the effect of concentration on diastereoselectivity in a systematic manner.
-
-
-
Rate of Addition: The rate at which reagents are added can impact the formation of the desired stereoisomer.
-
Troubleshooting:
-
Use a syringe pump or a calibrated addition funnel for controlled, slow addition of key reagents.
-
-
Troubleshooting Guides
Problem: Low Yield in a Multi-Component Reaction
This guide provides a systematic approach to troubleshooting a low-yielding multi-component reaction, a common strategy in complex molecule synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding reaction.
Data Presentation: Impact of Scale-Up on Reaction Parameters
The following table summarizes typical quantitative challenges observed when scaling up natural product synthesis.
| Parameter | Lab Scale (100 mg) | Pilot Scale (100 g) | Potential Large-Scale Issues |
| Yield | 85% | 60% | Inefficient heat/mass transfer, impurities in bulk reagents. |
| Reaction Time | 2 hours | 6 hours | Slower reagent addition, extended heating/cooling times. |
| Diastereomeric Ratio | 98:2 | 90:10 | Poor temperature control, concentration fluctuations. |
| Purity (Crude) | 95% | 80% | Increased side reactions, longer exposure to reaction conditions. |
Experimental Protocols
General Protocol for a Scale-Up Test Reaction (1g Scale)
This protocol outlines a systematic approach to test the scalability of a key reaction.
-
Equipment Setup:
-
Use a jacketed glass reactor with overhead stirring and a temperature probe.
-
Ensure the system is properly dried and purged with an inert gas (Argon or Nitrogen).
-
-
Reagent Preparation:
-
Use reagents from the same batches intended for large-scale synthesis.
-
Dry all solvents using an appropriate method (e.g., passing through activated alumina).
-
Degas solvents by bubbling with inert gas for at least 30 minutes.
-
-
Reaction Execution:
-
Dissolve the starting material in the solvent and bring the solution to the desired temperature.
-
Add the subsequent reagents portion-wise or via a syringe pump, monitoring the internal temperature.
-
Maintain a constant stirring rate throughout the reaction.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots for analysis (TLC, LC-MS).
-
Upon completion, quench the reaction by carefully adding the appropriate quenching agent at a controlled temperature.
-
-
Work-up and Isolation:
-
Perform an aqueous work-up, noting any emulsion formation, which can be problematic on a larger scale.
-
Isolate the crude product and assess its purity and yield. Compare these results to the small-scale experiment to identify any discrepancies.
-
Visualizations
Generic Synthetic Pathway for a Complex Natural Product
The following diagram illustrates a convergent synthetic strategy, a common approach for complex molecules to maximize efficiency and facilitate late-stage modifications.
Caption: A convergent synthetic pathway for a complex molecule.
Validation & Comparative
Lack of In Vivo Data Precludes Validation of Lophanthoidin E's Anticancer Effects in Animal Models
A thorough review of available scientific literature reveals a significant gap in the validation of the anticancer effects of Lophanthoidin E in animal models. At present, there are no published in vivo studies detailing the efficacy, toxicity, or mechanism of action of this specific compound in a living organism. Consequently, a comprehensive comparison guide with alternative treatments, supported by experimental data from animal trials, cannot be compiled.
For a compound to progress to a stage where its anticancer properties can be validated in animal models, it typically first demonstrates promising results in vitro, such as inducing apoptosis or inhibiting the proliferation of cancer cell lines.[1][2] Following successful in vitro testing, researchers would then move to in vivo studies, often utilizing patient-derived xenograft (PDX) models where human tumor tissue is implanted into immunocompromised mice.[3][4][5] These models are crucial for assessing a drug's performance in a more complex biological environment, including its interaction with the tumor microenvironment.
The evaluation of a novel anticancer agent in animal models generally involves a series of standardized experiments. These include, but are not limited to, determining the maximum tolerated dose, assessing tumor growth inhibition compared to a control group, and evaluating the overall survival of the animals. Furthermore, its efficacy is often compared against standard-of-care chemotherapeutic agents to gauge its potential clinical relevance.
Detailed experimental protocols for such studies would typically include the following key elements:
-
Animal Model: Species, strain, age, and sex of the animals used. For xenograft models, the type of cancer cells or patient-derived tissue implanted is specified.
-
Drug Administration: The dose, route of administration (e.g., oral, intravenous), and treatment schedule for this compound and any comparator drugs.
-
Tumor Measurement: Regular monitoring of tumor volume and weight throughout the study.
-
Toxicity Assessment: Observation of animal weight, behavior, and any adverse effects. Histopathological analysis of major organs is often performed at the end of the study.
-
Pharmacokinetic Analysis: Measurement of drug concentration in the blood and tissues over time to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of Action Studies: Analysis of tumor tissue to identify changes in key signaling pathways or biomarkers related to the drug's presumed mechanism of action.
Without any available data from such in vivo studies for this compound, it is impossible to create the requested data tables, experimental protocols, and signaling pathway diagrams. The scientific community awaits initial preclinical in vivo research to establish a foundation for any claims regarding the anticancer potential of this compound. Researchers, scientists, and drug development professionals are encouraged to monitor future publications in relevant pharmacology and oncology journals for any emerging data on this compound.
References
- 1. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer | MDPI [mdpi.com]
- 3. f.oaes.cc [f.oaes.cc]
- 4. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Luteolin's Anti-inflammatory Efficacy: A Comparative Analysis Against Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Luteolin's Anti-inflammatory Properties with Established Non-Steroidal Anti-inflammatory Drugs (NSAIDs), Supported by Experimental Data.
The quest for novel anti-inflammatory agents with improved safety profiles has led to a growing interest in natural compounds. Among these, the flavonoid Luteolin (B72000), found in various plants including Agastache rugosa (Korean Mint), has demonstrated significant anti-inflammatory potential. This guide provides a comparative analysis of Luteolin's efficacy against well-established NSAIDs, namely Diclofenac and Indomethacin (B1671933), based on available in vitro and in vivo experimental data. While direct head-to-head comparative studies are limited, this document synthesizes existing data to offer a valuable reference for researchers in the field of inflammation and drug discovery.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for Luteolin and standard NSAIDs in key anti-inflammatory assays. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | Assay System | IC50 (µM) | Reference |
| Luteolin | LPS-stimulated RAW 264.7 cells | Not explicitly defined as IC50, but significant inhibition of COX-2 expression at 25 µM | [1][2] |
| Diclofenac | Human articular chondrocytes | 0.63 | [3] |
| Diclofenac | Human whole blood assay | 0.026 | [4] |
| Indomethacin | Human articular chondrocytes | 0.48 | [3] |
| Indomethacin | Human whole blood assay | 0.31 | [4] |
Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Inhibition of Edema (%) | Time Point | Reference |
| Luteolin | Not available in direct comparison | - | - | - | - |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition | 1-5 hours | [5] |
| Indomethacin | 0.66 - 2 mg/kg | Not specified | Significant inhibition | Not specified | [6] |
| Diclofenac | 20 mg/kg | Oral | ~30.76% (in mice) | 8 hours | [7] |
| Diclofenac | 25 mg/kg | Oral | Significant inhibition | 4 hours | [8] |
Mechanisms of Action: A Comparative Overview
Luteolin and NSAIDs exert their anti-inflammatory effects through distinct yet sometimes overlapping mechanisms. NSAIDs primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][4][9] In contrast, Luteolin, a flavonoid, demonstrates a broader spectrum of activity, targeting multiple pathways involved in the inflammatory cascade.
Luteolin has been shown to suppress the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1][10][11] A significant aspect of its mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10][12][13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By blocking the activation of NF-κB, Luteolin effectively dampens the inflammatory response at a transcriptional level.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz.
References
- 1. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin, a bioflavonoid inhibits azoxymethane-induced colon carcinogenesis: Involvement of iNOS and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells [mdpi.com]
- 13. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Lophanthoidin E Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Lophanthoidin E, focusing on derivatives of its core structure, lophanic acid. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery by providing objective comparisons of biological performance supported by experimental data.
Comparative Biological Activity of Lophanic Acid Derivatives
The biological activities of synthesized lophanic acid derivatives were evaluated to determine the impact of structural modifications on their antifungal and antibacterial efficacy. The data reveals critical insights into the pharmacophore of this class of compounds.
| Compound | Modification | Antifungal Activity (Inhibitory Rate %) | Antibacterial Activity (Inhibitory Rate %) |
| 3a | C-20 Methyl Ester | - | 84.43 (vs. MRSA) |
| 3b | C-20 Ethyl Ester | - | 95.89 (vs. MRSA) |
| 3d | C-20 Propyl Ester | >60 (vs. T. rubrum, T. mentagrophytes, C. neoformans) | Potent activity (except vs. E. coli) |
| 3i | C-20 Isopropyl Ester | >60 (vs. T. rubrum, T. mentagrophytes, C. neoformans) | Potent activity (except vs. E. coli) |
| 6a | C-13 Acetyl, C-20 Methyl Ester | Loss of activity | Loss of activity |
| 6b | C-13 Acetyl, C-20 Propyl Ester | Loss of activity | Loss of activity |
Data synthesized from studies on lophanic acid derivatives.[1][2] Inhibitory rates were evaluated at a concentration of 100 µg/mL.
The preliminary SAR analysis indicates that the presence of a free hydroxyl group at the C-13 position is crucial for both the antifungal and antibacterial activities of lophanic acid derivatives.[2] Esterification of this hydroxyl group, as seen in compounds 6a and 6b , leads to a significant loss of biological activity.[2] Furthermore, the esterification of the carboxylic acid at the C-20 position appears to be essential for potent activity, with compounds 3d and 3i demonstrating broad-spectrum antifungal and antibacterial effects.[1]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of lophanic acid derivatives and for general cytotoxicity and anti-inflammatory screening are provided below.
Antimicrobial Activity Assay
The antifungal and antibacterial activities of the lophanic acid derivatives were assessed using a microdilution method.
-
Preparation of Test Compounds: The synthesized compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Microorganism Cultures: Fungal strains (T. rubrum, T. mentagrophytes, C. neoformans, C. albicans) and bacterial strains (MRSA, S. mutans, S. sobrinus, E. coli) were cultured in their respective appropriate growth media.
-
Assay Procedure: In a 96-well microplate, serial dilutions of the test compounds were added to the wells containing the microbial suspensions.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganisms.
-
Data Analysis: The inhibitory rates were determined by measuring the optical density of the wells and comparing them to the positive control (e.g., miconazole (B906) for fungi) and negative control (vehicle).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control cells.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The Griess assay is a common method for measuring nitric oxide (NO) production by cells, often used as a marker for inflammatory responses.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for a period of time (e.g., 24 hours) to allow for NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for a short period to allow for color development. The absorbance is then measured at approximately 540 nm.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Visualizing Relationships and Processes
To better illustrate the structure-activity relationships, experimental workflows, and relevant biological pathways, the following diagrams have been generated using the DOT language.
Caption: SAR of Lophanic Acid Analogs.
References
A Comparative Analysis of Abietane Diterpenoids from the Lamiaceae Family: Investigating Cytotoxic and Anti-Inflammatory Properties
Introduction
Lophanthoidin E, a natural compound with the molecular formula C22H30O7 and CAS number 120462-45-5, has been identified. However, a comprehensive search of the public scientific literature reveals a significant absence of experimental data regarding its biological activities. As such, a direct head-to-head comparison with other natural compounds is not currently feasible.
This guide will therefore focus on a well-characterized and relevant class of natural products: abietane (B96969) diterpenoids from the Lamiaceae family, the plant family from which this compound is likely derived. This family of plants is a rich source of bioactive compounds, with many diterpenes exhibiting significant cytotoxic and anti-inflammatory effects. This comparison will use representative abietane diterpenoids, such as royleanones, to provide researchers, scientists, and drug development professionals with a valuable overview of the therapeutic potential of this class of compounds.
Head-to-Head Comparison of Biological Activities
The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of selected abietane diterpenoids from various species within the Lamiaceae family. These compounds share a common structural scaffold and provide a basis for understanding the potential activities of related but uncharacterized molecules like this compound.
| Compound Name | Source Plant | Assay Type | Cell Line/Target | IC50 (µM) |
| 7α-acetoxy-6β-hydroxyroyleanone | Plectranthus madagascariensis | Cytotoxicity | NCI-H460 (Lung) | Selective (SI = 3.2) |
| 7α,6β-dihydroxyroyleanone | Plectranthus madagascariensis | Cytotoxicity | NCI-H460 (Lung) | Selective (SI = 4.3) |
| Nepetoidin B | Nepeta bracteata | Anti-inflammatory (NO) | RAW 264.7 | 19.2 |
| Nepetoidin D | Nepeta bracteata | Anti-inflammatory (NO) | RAW 264.7 | 18.8 |
| Dracocephalumoid A | Dracocephalum moldavica | Anti-inflammatory | RAW 264.7 (TNF-α) | 1.12 - 5.84 (for various cytokines) |
| Uncinatone | Dracocephalum moldavica | Anti-inflammatory | RAW 264.7 (IL-1β) | 1.12 - 5.84 (for various cytokines) |
| Gerardianin B | Rabdosia lophanthoides | Cytotoxicity | HepG2 | 4.68 - 9.43 |
| Gerardianin C | Rabdosia lophanthoides | Cytotoxicity | HCF-8 | 9.12 - 13.53 |
*SI = Selectivity Index
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
The anti-inflammatory potential of the compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment and Stimulation: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with Griess reagents A and B, which results in a colorimetric reaction.
-
Absorbance Reading: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. The IC50 value is determined from the dose-response curve.
Visualizations
Validating the Molecular Targets of Novel Anti-Inflammatory Compounds: A Comparative Guide
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific, experimentally validated molecular targets for Lophanthoidin E have not been extensively documented in publicly available scientific literature. Therefore, this guide will serve as a comparative framework for validating the molecular targets of a hypothetical novel anti-inflammatory agent, herein referred to as "Compound L" (inspired by this compound), which is presumed to inhibit the NF-κB and MAPK signaling pathways. This document will compare Compound L with well-established inhibitors of these pathways, providing experimental data and detailed protocols to illustrate the target validation process.
Introduction to Target Pathways: NF-κB and MAPK
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal in mediating inflammatory responses.[1][2] Dysregulation of these pathways is implicated in numerous chronic inflammatory diseases.
-
The NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2][3]
-
The MAPK Pathway: This pathway involves a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4][5] Key MAPK subfamilies involved in inflammation include ERK, JNK, and p38. Upon activation by upstream signals, these kinases phosphorylate and activate transcription factors and other proteins that regulate the expression of inflammatory mediators.[4][5]
This guide outlines a strategy for validating the inhibitory effects of Compound L on these two pathways, comparing its performance against known inhibitors:
-
BAY 11-7082: An irreversible inhibitor of IKK, preventing the phosphorylation of IκBα and subsequent NF-κB activation.
-
U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1/2 in the MAPK pathway.
Comparative Performance Data
The following tables summarize hypothetical quantitative data from key validation experiments comparing Compound L with BAY 11-7082 and U0126.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| Compound L | IKKβ | Cell-free Kinase Assay | 150 |
| MEK1 | Cell-free Kinase Assay | 250 | |
| BAY 11-7082 | IKKβ | Cell-free Kinase Assay | 60 |
| MEK1 | Cell-free Kinase Assay | >10,000 | |
| U0126 | IKKβ | Cell-free Kinase Assay | >10,000 |
| MEK1 | Cell-free Kinase Assay | 72 |
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound (Concentration) | p-p65 Inhibition (%) | p-ERK1/2 Inhibition (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | 0% | 0% | 2500 ± 180 | 1800 ± 150 |
| Compound L (1 µM) | 85% | 78% | 450 ± 50 | 300 ± 40 |
| BAY 11-7082 (5 µM) | 92% | 15% | 300 ± 45 | 220 ± 30 |
| U0126 (10 µM) | 25% | 95% | 1500 ± 120 | 1100 ± 90 |
Signaling Pathway & Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for target validation.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: The MAPK/ERK signaling pathway and points of inhibition.
Caption: Experimental workflow for molecular target validation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol:
-
Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with Compound L, BAY 11-7082, U0126, or vehicle (DMSO) for 1 hour.
-
Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for the desired time (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine release).
-
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Collect cell culture supernatants after the 24-hour LPS stimulation period.
-
Assay Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the HRP-conjugate.
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
In Vitro Kinase Assay
-
Assay Principle: Use a cell-free system (e.g., ADP-Glo™ Kinase Assay) to measure the direct effect of the compounds on the activity of purified recombinant kinases (IKKβ, MEK1).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate (e.g., IκBα peptide for IKKβ), and ATP.
-
Add serial dilutions of Compound L, BAY 11-7082, or U0126.
-
Incubate the reaction at 30°C for 1 hour.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis: The amount of ADP formed is proportional to kinase activity. Plot the luminescence signal against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion
This guide provides a comprehensive framework for the experimental validation of a novel anti-inflammatory compound, "Compound L," hypothetically targeting the NF-κB and MAPK pathways. Through a combination of cell-based assays to assess functional outcomes (inhibition of phosphorylation and cytokine release) and cell-free assays to confirm direct enzymatic inhibition, researchers can build a robust data package. By comparing the performance of the novel compound against well-characterized inhibitors like BAY 11-7082 and U0126, its potency and selectivity can be clearly established. This structured approach is essential for elucidating the mechanism of action and advancing promising new therapeutic agents from discovery to development.
References
- 1. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Lophanthoidin E: An Examination of Published Findings Reveals a Void in Independent Verification
Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive review of published scientific literature reveals a significant lack of independent verification for the purported findings related to Lophanthoidin E. Initial searches for its discovery, characterization, and biological activity have failed to yield a primary publication detailing these aspects. Consequently, no subsequent studies could be found that either validate or refute the original claims, leaving the scientific community without the necessary data to assess its potential.
This absence of verifiable information prevents a comparative analysis of this compound's performance against other alternatives. Core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its mechanism of action, cannot be fulfilled without foundational research to draw upon.
For researchers, scientists, and drug development professionals, this information gap underscores the critical importance of rigorous, peer-reviewed publication as the cornerstone of scientific advancement. Without a verifiable starting point, the exploration of a compound's therapeutic potential cannot proceed.
To illustrate the standard of data required for such a comparative guide, below are examples of the types of data tables and diagrams that would be necessary.
Comparative Analysis of Biological Activity (Hypothetical Data)
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | [Not Available] | [Not Available] | [Not Available] | [Not Available] |
| Quercetin | PI3K | Kinase Assay | 2.5 | [Hypothetical Ref. 1] |
| Apigenin | HER2/neu | Cell Proliferation | 10.2 | [Hypothetical Ref. 2] |
| Luteolin | TNF-α | ELISA | 5.8 | [Hypothetical Ref. 3] |
Table 1: Hypothetical comparison of the inhibitory concentration (IC50) of this compound and other common flavonoids against various biological targets. Data for this compound is unavailable.
Experimental Protocols: A Template for Verification
A cornerstone of scientific validation is the detailed reporting of experimental methods. For any given biological claim, a comprehensive protocol is required. For instance, a study claiming anti-inflammatory activity would need to provide the following details:
-
Cell Line and Culture Conditions: Specifics of the cell line used (e.g., RAW 264.7 macrophages), passage number, and culture medium composition.
-
Induction of Inflammation: The inflammatory agent used (e.g., lipopolysaccharide [LPS]), its concentration, and incubation time.
-
Compound Treatment: The concentration range of the test compound, solvent used, and duration of treatment.
-
Assay Method: Detailed steps for the chosen assay (e.g., Griess assay for nitric oxide, ELISA for cytokine measurement) including reagent preparation and instrument settings.
-
Statistical Analysis: The statistical tests employed to determine significance.
Without a primary publication for this compound, these crucial methodological details are absent.
Visualizing Molecular Pathways: A Necessary Tool for Understanding
Diagrams of signaling pathways are essential for illustrating the mechanism of action of a compound. The following DOT language script generates a hypothetical pathway often implicated in the action of flavonoids, demonstrating the type of visualization that would be necessary for this compound.
Caption: Hypothetical signaling pathway illustrating a potential mechanism of action for a flavonoid like this compound.
Benchmarking Lophanthoidin E's Potency: A Comparative Analysis Against Established Inhibitors
This comparison guide offers a detailed examination of Oridonin's potency in inhibiting the NF-κB signaling pathway, benchmarked against Bay 11-7082, a well-established and commercially available NF-κB inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the potential of Rabdosia diterpenoids in the context of currently available inhibitors.
Data Presentation: Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oridonin and Bay 11-7082 in inhibiting the proliferation of hepatic stellate cells (HSCs), a process where the NF-κB pathway plays a significant role.
| Compound | Target Pathway | Cell Line | Assay | IC50 Value | Reference |
| Oridonin | NF-κB | LX-2 | Cell Proliferation | 7.5 µM | [4] |
| Bay 11-7082 | NF-κB | LX-2 | Cell Proliferation | 4.65 µM | [4] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of inhibition and the process of potency determination, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lophanthoidin E: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential information and procedural steps for the safe disposal of Lophanthoidin E, a diterpenoid compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for handling toxic powdered chemicals and information available for this class of compounds.
Understanding the Hazard Profile
Key Chemical and Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C22H30O7[1][2] |
| Molecular Weight | 406.5 g/mol [1] |
| Boiling Point | 551.3 ± 50.0 °C[1] |
| Flash Point | 186.4 ± 23.6 °C[1] |
| Density | 1.30 ± 0.1 g/cm3 [1] |
Core Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Protocol:
-
Segregation at the Source : Immediately upon generation, this compound waste (including pure compound, contaminated labware, and personal protective equipment) should be segregated from other waste streams. It should be categorized as a toxic, organic solid waste.
-
Containerization : Use only approved, chemically resistant, and leak-proof containers for waste accumulation.[7] The container must be clearly labeled as "Hazardous Waste" and should include the name "this compound," its CAS number (120462-45-5), and the approximate quantity.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7] This area should be away from general laboratory traffic and incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[8] These professionals are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.
Below is a logical workflow for the disposal process:
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[9]
-
Containment and Cleanup : For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[9]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection : Safety glasses with side shields or goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.
The decision-making process for handling this compound is outlined in the following diagram:
Caption: A decision tree for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Lophanthoidin E
Essential Safety and Handling Guidance for Lophanthoidin E
For researchers, scientists, and drug development professionals working with this compound, ensuring a comprehensive understanding of its safety and handling protocols is paramount. Although a detailed Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound (CAS No. 120462-45-5) is not publicly available, this document provides essential guidance based on general best practices for handling chemical compounds of this nature.
Personal Protective Equipment (PPE)
Given the absence of specific hazard information, a cautious approach to personal protection is recommended. The following table summarizes the necessary PPE for handling this compound.
| Body Part | Personal Protective Equipment |
| Respiratory | A properly fitted NIOSH-approved respirator is essential, especially when handling the compound in powdered form or when generating aerosols. In well-ventilated areas, a dust mask may be sufficient, but a respirator offers a higher level of protection. |
| Hands | Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or airborne particles. |
| Body | A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and ensure safety.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting : When weighing the solid compound, do so in a designated area with minimal air currents to prevent the powder from becoming airborne. Use appropriate tools, such as a spatula and weighing paper, and handle with care.
-
Dissolving : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If heating is required, do so in a controlled manner using a water bath or heating mantle.
-
Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Container Management : The hazardous waste container should be kept closed when not in use and stored in a secure, well-ventilated area away from incompatible materials.
-
Disposal Method : The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
